N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thieno[3,4-c]pyrazole ring, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine with an appropriate diamide precursor can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Scientific Research Applications
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Medicine: Due to its heterocyclic nature, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole ring system can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can be compared with other similar compounds, such as:
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide: This compound has a similar thieno[3,4-c]pyrazole core but differs in the substituent groups attached to the ring.
2-tert-Butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine: This compound is a precursor in the synthesis of the target compound and shares the same core structure.
The uniqueness of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-9(2)6-16-13(20)14(21)17-12-10-7-22-8-11(10)18-19(12)15(3,4)5/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWJPSCAOMXQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.